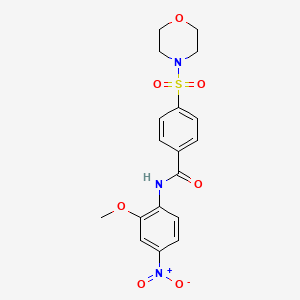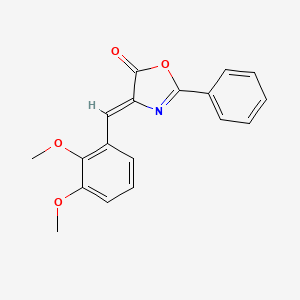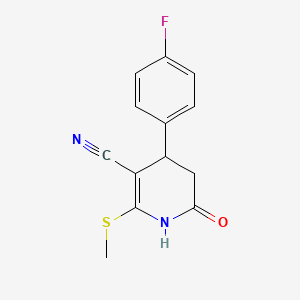
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide is a complex organic compound that features multiple functional groups, including amides, nitro groups, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.
Introduction of the Nitro Group: Nitration of an aromatic ring using concentrated nitric acid and sulfuric acid.
Benzylation: Introduction of the benzyl group through a nucleophilic substitution reaction.
Final Assembly: Coupling of the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-4-(amino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- (3Z)-4-(benzylamino)-N-(4-methylphenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
Eigenschaften
Molekularformel |
C30H23N3O5 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(E)-3-(N-benzyl-C-phenylcarbonimidoyl)-4-hydroxy-N-(4-nitrophenyl)-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C30H23N3O5/c34-28(23-14-8-3-9-15-23)26(29(35)30(36)32-24-16-18-25(19-17-24)33(37)38)27(22-12-6-2-7-13-22)31-20-21-10-4-1-5-11-21/h1-19,34H,20H2,(H,32,36)/b28-26+,31-27? |
InChI-Schlüssel |
NLDHEXPEJGSASM-JTFHZJCFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)
![ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687115.png)
![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687139.png)
![3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11687143.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687144.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
![(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11687154.png)
![5-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687159.png)

![ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11687173.png)

